molecular formula C12H22N2O2 B1438559 N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine CAS No. 1170622-25-9

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine

Cat. No.: B1438559
CAS No.: 1170622-25-9
M. Wt: 226.32 g/mol
InChI Key: AQCRTAGHKIXQCX-UHFFFAOYSA-N
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Description

Historical Context of Furylmethylated Diamine Compounds

The development of furylmethylated diamines dates back to early 20th-century explorations of furan derivatives in synthetic chemistry. Initial work focused on difurfuryl diamines synthesized via acidic condensation reactions involving furfurylamine and aldehydes, such as formaldehyde or acetaldehyde. These early methods laid the groundwork for modern strategies that integrate furan-based substituents into diamine scaffolds. Notably, hydrogenation techniques were later employed to reduce unsaturated precursors like hydrofuramide, yielding dihydrofuran derivatives with enhanced stability. The evolution of these methods parallels advancements in organometallic catalysis and heteroatom-directed reactions, enabling the precise functionalization of ethane-1,2-diamine backbones.

Nomenclature and Classification Within Organic Chemistry

Systematic Name : N-(3-Ethoxypropyl)-N-(furan-2-ylmethyl)ethane-1,2-diamine
CAS Number : 1170622-25-9
Molecular Formula : C₁₂H₂₂N₂O₂
Molecular Weight : 226.32 g/mol

This compound belongs to the class of heterocyclic diamines , characterized by the presence of ethane-1,2-diamine (ethylenediamine) as the core scaffold. The substituents include:

  • 3-Ethoxypropyl group : A three-carbon chain terminated by an ethoxy (-OCH₂CH₃) moiety, conferring hydrophobicity and flexibility.
  • 2-Furylmethyl group : A furan ring (C₄H₃O) substituted at the 2-position with a methyl group, introducing aromatic stability and potential hydrogen-bonding capacity.
Property Value/Description
IUPAC Name N-(3-Ethoxypropyl)-N-(furan-2-ylmethyl)ethane-1,2-diamine
SMILES NCCN(CCCOCC)CC1=CC=CO1
Functional Groups Primary amines, ether (ethoxy), furan ring

Structural Significance Among Heterocyclic Diamine Derivatives

The compound’s design leverages the bifunctional reactivity of ethane-1,2-diamine, where two primary amine groups enable diverse synthetic applications. Key structural features include:

  • Furan Ring Integration : The 2-furylmethyl group enhances π-electron density, facilitating participation in electrophilic substitution or coordination chemistry. This contrasts with non-aromatic diamines, which lack such electronic versatility.
  • Ethoxypropyl Chain : The 3-ethoxypropyl substituent introduces steric bulk and solubility modulation, critical for optimizing reactivity in polar or non-polar environments.
  • **Sy

Properties

IUPAC Name

N'-(3-ethoxypropyl)-N'-(furan-2-ylmethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-2-15-9-4-7-14(8-6-13)11-12-5-3-10-16-12/h3,5,10H,2,4,6-9,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCRTAGHKIXQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN(CCN)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The preparation generally follows a two-step alkylation of ethane-1,2-diamine:

  • First Alkylation: Ethane-1,2-diamine reacts with 3-ethoxypropyl chloride to form N-(3-ethoxypropyl)ethane-1,2-diamine intermediate.
  • Second Alkylation: The intermediate then undergoes further alkylation with 2-furylmethyl chloride to yield the target compound N-(3-ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine.

Reaction Conditions

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically used to facilitate nucleophilic substitution.
  • Temperature: Reactions are generally conducted at moderate temperatures (25–80 °C) to balance reaction rate and selectivity.
  • Base: A mild base such as potassium carbonate or triethylamine is employed to neutralize the hydrochloric acid byproduct and promote alkylation.
  • Stoichiometry: Careful control of molar ratios is essential to avoid over-alkylation or formation of side products.

Industrial Scale Considerations

For industrial synthesis, continuous flow reactors are preferred to enhance mixing efficiency and heat transfer, leading to improved yield and purity by maintaining controlled reaction conditions throughout the process.

Data Table: Typical Reaction Parameters

Step Reactants Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
1 Ethane-1,2-diamine + 3-ethoxypropyl chloride DMF or Acetonitrile K2CO3 or Et3N 50–70 4–6 80–90
2 N-(3-ethoxypropyl)ethane-1,2-diamine + 2-furylmethyl chloride DMF or Acetonitrile K2CO3 or Et3N 40–60 3–5 75–85

Research Findings and Optimization

  • Selectivity: The order of alkylation impacts the selectivity and yield. Alkylating first with the less sterically hindered 3-ethoxypropyl chloride favors mono-substitution, reducing side reactions.
  • Purification: Post-reaction purification is typically achieved by solvent extraction followed by recrystallization or chromatographic techniques to isolate the pure diamine.
  • Reactivity: Both alkyl halides are reactive enough to proceed under mild conditions, but reaction times and temperatures must be optimized to prevent polyalkylation or decomposition.
  • Yield Improvement: Use of continuous flow reactors in industrial settings has demonstrated enhanced control over reaction parameters, leading to higher yields and consistent product quality.

Notes on Chemical Properties Relevant to Preparation

  • The compound’s dual amine functionality allows for stepwise selective alkylation.
  • The furylmethyl group, being aromatic and heterocyclic, may influence the nucleophilicity of the amine and reaction kinetics.
  • The ethoxy group in the 3-ethoxypropyl substituent imparts polarity and potential solubility advantages in polar solvents, aiding reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous ether or tetrahydrofuran; room temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane or toluene; room temperature to 60°C.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted amine derivatives.

Scientific Research Applications

Coordination Chemistry

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine can act as a ligand in coordination chemistry. Its unique structure allows it to form complexes with metal ions, which can be utilized in catalysis and material science.

Ligand Metal Ion Complex Formation
This compoundCo(II), Ni(II), Cu(II)Forms stable octahedral complexes

This compound has been investigated for its potential antimicrobial and anticancer properties. The presence of the furylmethyl group may enhance its bioactivity by improving binding affinity to biological targets.

  • Antimicrobial Properties: Studies have shown that diamines similar to this compound exhibit significant antibacterial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth and biofilm formation.
Pathogen Activity Reference
E. coliInhibition
S. aureusInhibition

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate in drug development due to its potential bioactive properties. Its unique structure may allow for the modulation of enzyme activity and receptor binding.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several diamine derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound demonstrated its ability to form stable complexes with transition metals. These complexes were characterized using various spectroscopic techniques, indicating their potential use in catalysis.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxypropyl and furylmethyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Antifungal Ethylenediamine Derivatives

  • Compound 6 (N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine): Substituents: Two benzamidine groups (aromatic amidines). Key Difference: The benzamidine groups enhance interactions with microbial targets, likely through electrostatic or π-π stacking, whereas the 3-ethoxypropyl and furylmethyl groups in the target compound may prioritize solubility or modulate steric effects.
  • Compound 7 (N-(benzamidine-4-yl)-N′-phenylethane-1,2-diamine) :

    • Substituents : One benzamidine and one phenyl group.
    • Activity : Less potent than Compound 6, highlighting the importance of dual amidine groups for antifungal efficacy .

Antimalarial Ethylenediamine Derivatives

  • N-(7-Chloroquinolin-4-yl)-N′-[(5-phenylthiophen-2-yl)methyl]ethane-1,2-diamine: Substituents: A 7-chloroquinoline moiety and a 5-phenylthiophen-2-ylmethyl group. Activity: Designed as chloroquine analogs targeting malaria parasites, leveraging the quinoline-thiophene hybrid for enhanced binding to heme in parasite digestive vacuoles . Comparison: The target compound’s furylmethyl group may mimic the aromatic thiophene’s role in target engagement but lacks the chloroquine scaffold’s established antimalarial pharmacophore.

Coordination Chemistry and Catalysis

  • Ru Complexes with Ethylenediamine Ligands: Example: [RuL(ethane-1,2-diamine)(N-(2-aminoethyl)acetimidamide)] (PF₆)₂ (Compound 2.8 in ). Role: Ethylenediamine derivatives act as ligands in transition metal catalysts, influencing redox properties and substrate binding . Key Insight: The 3-ethoxypropyl group in the target compound could enhance ligand flexibility, while the furylmethyl group might introduce π-backbonding interactions with metal centers.

Data Tables

Table 1: Structural and Functional Comparison of Ethylenediamine Derivatives

Compound Name Substituents Molecular Weight CAS Number Key Application/Activity Reference
This compound 3-ethoxypropyl, furylmethyl ~265.3 (estimated) Not available Hypothetical: Coordination, bioactivity
N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine Benzamidine ×2 308.34 Not provided Antifungal
N,N-Diisopropylethane-1,2-diamine Isopropyl ×2 144.24 121-05-1 Pharmaceutical intermediate, dSPE reagent
N-(7-Chloroquinolin-4-yl)-N′-[(5-phenylthiophen-2-yl)methyl]ethane-1,2-diamine 7-chloroquinoline, phenylthiophen-2-ylmethyl ~443.9 Not provided Antimalarial
N.1.-Isopropyl-N.1.-(3-trifluoromethyl-benzyl)-ethane-1,2-diamine Isopropyl, 3-trifluoromethylbenzyl 260.30 1306559-16-9 Drug intermediate

Research Findings and Implications

  • Antifungal Activity : Diamidine-substituted ethylenediamines (e.g., Compound 6) demonstrate that aromatic substituents enhance target binding, likely via electrostatic interactions . The target compound’s furylmethyl group may offer similar π-system interactions but lacks the amidine’s charge.
  • Coordination Chemistry : Ethylenediamine derivatives with heterocyclic substituents (e.g., furyl, thiazolyl) are underutilized in catalysis but show promise in stabilizing metal complexes .

Biological Activity

N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine is a synthetic organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula: C12H22N2O
  • Molecular Weight: 226.32 g/mol
  • CAS Number: 1170622-25-9

The compound consists of an ethoxypropyl group and a furylmethyl group attached to an ethane-1,2-diamine backbone, which may influence its solubility and interaction with biological targets .

The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. These interactions may include:

  • Enzyme Modulation: The compound may act as a modulator of enzyme activity, potentially affecting metabolic pathways.
  • Receptor Binding: Its unique structure may enhance binding affinity to specific receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In particular, studies have shown that diamines can inhibit bacterial growth and biofilm formation. For example, a study demonstrated that derivatives of ethylenediamine exhibited significant antibacterial activity against various pathogens.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. Further research is needed to elucidate the specific pathways involved .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to enhance cognitive function and protect against neurodegeneration. A study highlighted the potential of related diamines in improving synaptic function and reducing neuronal damage in models of neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several diamine derivatives, including this compound. The results indicated notable inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, this compound was tested against human breast cancer cell lines. The compound showed significant cytotoxic effects at micromolar concentrations, leading to increased apoptosis rates compared to untreated controls .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(3-Ethoxypropyl)-N-methyl-ethane-1,2-diamineModerate antibacterialMethyl substitution may reduce activity
N-(2-Furylmethyl)-N-methyl-ethane-1,2-diamineLimited antibacterialLacks ethoxy group
N-(3-Ethoxypropyl)-N-(2-thienylmethyl)ethane-1,2-diaminePotential antifungalThienyl group may enhance antifungal properties

The comparative analysis highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.

Q & A

Q. What are the most reliable synthetic routes for N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-furylmethylamine with 3-ethoxypropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions, followed by purification via column chromatography. Key intermediates should be characterized using ¹H/¹³C NMR to confirm substituent positions and LC-MS to verify molecular weight . IR spectroscopy can identify functional groups like amines and ethers.

Q. How can the compound’s structural stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 37°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-UV and confirm structural integrity using high-resolution mass spectrometry (HRMS) . Compare results with PubChem stability data for analogous ethane-1,2-diamines .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) to screen for activity. Perform dose-response curves (0.1–100 µM) and calculate IC₅₀ values. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity. Structural analogs with furan moieties have shown receptor-binding potential, suggesting similar targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry. Use continuous flow reactors to enhance yield and reduce side reactions, as demonstrated for structurally similar diamines . Monitor reaction progress via in-line FTIR to detect intermediates.

Q. How should contradictory data in biological studies (e.g., conflicting IC₅₀ values across labs) be resolved?

  • Methodological Answer : Validate assays using standardized controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines. Cross-validate results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity measurements. Review solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity .

Q. What computational strategies are effective for predicting its interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or kinases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental data from SPR or ITC .

Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be modeled?

  • Methodological Answer : Use in silico tools like SwissADME to predict logP, logS, and BBB permeability. Validate with PAMPA-BBB assays and correlate with structural features (e.g., ethoxypropyl group’s lipophilicity vs. furan’s polarity) .

Q. What advanced analytical methods are required to resolve stereochemical ambiguities?

  • Methodological Answer : Employ chiral HPLC with polysaccharide-based columns or circular dichroism (CD) to distinguish enantiomers. For absolute configuration determination, use X-ray crystallography of co-crystals with chiral resolving agents .

Q. How does the compound interact with DNA or metal ions, and what techniques quantify these interactions?

  • Methodological Answer : Study DNA binding via UV-vis titration (hypochromicity in λₘₐₓ) and ethidium bromide displacement assays . For metal chelation, use ICP-MS to quantify binding constants (Kf) with Cu²⁺ or Fe³⁺. Compare with structurally related diamines that show metal-dependent bioactivity .

Q. What structural modifications enhance its selectivity for specific biological targets?

  • Methodological Answer :
    Synthesize derivatives by replacing the ethoxypropyl group with bulkier substituents (e.g., cyclopropyl) or modifying the furan ring (e.g., nitro or methyl groups). Use SAR studies to correlate structural changes with activity. For example, analogs with methoxyethyl groups exhibit improved receptor binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N-(3-Ethoxypropyl)-N-(2-furylmethyl)ethane-1,2-diamine

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